5-Amino-3-bromo-1H-pyrazole-4-carbonitrile properties and structure.
5-Amino-3-bromo-1H-pyrazole-4-carbonitrile properties and structure.
An In-Depth Technical Guide to 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile: Properties, Structure, and Synthetic Utility
Introduction
5-Amino-3-bromo-1H-pyrazole-4-carbonitrile is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in modern medicinal chemistry. Its strategic arrangement of reactive functional groups—an amino group, a bromine atom, and a carbonitrile moiety on a stable pyrazole core—makes it an exceptionally versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical and physical properties, structural characteristics, state-of-the-art synthetic methodologies, and its significant applications, particularly in the realm of drug discovery and development. For researchers and scientists, this molecule represents a gateway to novel compound libraries, enabling rapid analogue synthesis and the exploration of new chemical space in the pursuit of therapeutic agents.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of a synthetic building block is critical for its effective application in experimental design. This section details the structural and physicochemical characteristics of 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile.
Core Structure and Nomenclature
The molecule is systematically identified by its structural features, which are universally recognized through standardized nomenclature and registry numbers.
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IUPAC Name: 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile
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Molecular Weight: 187.00 g/mol [2]
The core structure consists of a five-membered pyrazole ring, which imparts significant aromatic stability and defines the spatial relationship of its substituents.
Caption: 2D structure of 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile.
Physicochemical Data
Quantitative data for the parent compound is not extensively published; however, data from suppliers and related analogues provide a reliable profile.
| Property | Value / Description | Source(s) |
| Appearance | Expected to be a solid, ranging from light yellow to off-white or brown powder. | [4] (analogue) |
| Purity (Commercial) | Typically available at ≥95% or ≥97%. | [1][2] |
| Solubility | Generally soluble in polar organic solvents like DMSO and DMF. | General Knowledge |
| Melting Point | Data for close analogues suggest melting points can vary widely with substitution, e.g., 117-122 °C for the 3-methyl-4-bromo analogue and 218-220 °C for the 3-amino-5-(4-chlorophenyl) analogue. | [5] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage at 2-8°C. |
Spectroscopic Profile
The distinct functional groups of 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile give rise to a characteristic spectroscopic signature, which is essential for reaction monitoring and quality control.
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FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is dominated by stretches from the nitrile and amino groups. A sharp, strong absorption band is expected around 2220-2230 cm⁻¹ , characteristic of the C≡N stretch.[6][7] The N-H stretches of the primary amine (NH₂) and the pyrazole ring (NH) will appear as multiple bands in the region of 3100-3400 cm⁻¹ .[5][6]
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NMR (Nuclear Magnetic Resonance) Spectroscopy:
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¹H NMR: In a solvent like DMSO-d₆, the protons of the C5-amino group (NH₂) would likely appear as a broad singlet. The N1-H proton of the pyrazole ring would also present as a broad singlet, with its chemical shift being concentration and solvent-dependent.
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¹³C NMR: The spectrum would show four distinct carbon signals for the pyrazole core and the nitrile group. The carbon of the nitrile group (C≡N) is typically found downfield, around 114-120 ppm . The carbons attached to the bromine (C3) and the amino group (C5) would be significantly influenced by these heteroatoms.
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Mass Spectrometry (MS): The presence of bromine is a key diagnostic feature. Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) of approximately 1:1 intensity ratio.
Synthesis and Mechanistic Insights
The synthesis of 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile is a multi-step process that requires careful control of reaction conditions to achieve high yield and selectivity. Its role as a versatile intermediate justifies the development of efficient and scalable synthetic routes.
Recommended Synthetic Protocol
A highly efficient and novel synthesis has been developed that avoids many of the limitations of previous methods.[8][9][10] This route features a selective Sandmeyer reaction on a diaminopyrazole precursor, which is accessible in two steps from potassium tricyanomethanide.[8][10]
Experimental Protocol: Synthesis via Sandmeyer Reaction
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Step 1: Synthesis of Diaminopyrazole Intermediate (e.g., 3,5-diamino-1H-pyrazole-4-carbonitrile). While the exact precursor for the title compound is synthesized from malononitrile derivatives, a general principle involves the cyclization of a suitable dinitrile or related precursor with hydrazine.[10] The synthesis of the N-1-tert-butyl diaminopyrazole intermediate has been reported to proceed in low yield, making alternative routes more practical.[10]
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Step 2: Selective Sandmeyer Reaction. This reaction is a cornerstone of aromatic chemistry for converting an amino group into a halide.
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Diazotization: The diaminopyrazole intermediate is dissolved in an aqueous acidic solution (e.g., HBr) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt at the more reactive 3-amino position. The selectivity is a key advantage of this method.[8][10]
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Bromination: The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in HBr. The copper catalyst facilitates the displacement of the diazonium group (N₂) by a bromide ion, yielding 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile.
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Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent (e.g., ethyl acetate). The crude product is then purified, typically by column chromatography, to yield the final compound.[8]
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Causality Behind Experimental Choices:
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Low Temperature: Diazotization is performed at low temperatures because diazonium salts are thermally unstable and can decompose violently at higher temperatures.
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Copper(I) Bromide Catalyst: The Cu(I) catalyst is essential for the Sandmeyer reaction, as it facilitates the single-electron transfer mechanism required to displace the dinitrogen gas and install the bromide.
Caption: High-level workflow for the synthesis of the target compound.
Chemical Reactivity and Applications in Drug Development
The synthetic power of 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.
Overview of Reactivity
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C3-Bromine: This position is primed for metal-catalyzed cross-coupling reactions. The carbon-bromine bond can be readily activated by palladium catalysts, making it the ideal site for introducing aryl, heteroaryl, or alkyl groups. This is the most widely exploited feature of this intermediate.[8][10]
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C5-Amino Group: The primary amine is nucleophilic and can undergo standard reactions such as acylation, alkylation, and diazotization. It also electronically activates the pyrazole ring.
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C4-Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form a primary amide (-CONH₂) or a carboxylic acid (-COOH).[8] This transformation is crucial for accessing different classes of derivatives.
Case Study: Suzuki-Miyaura Cross-Coupling
A primary application of this building block is in Suzuki-Miyaura reactions to synthesize 3-aryl pyrazoles, a scaffold found in numerous biologically active compounds.
Experimental Protocol: Synthesis of a 3-Aryl-5-aminopyrazole Derivative
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Reaction Setup: To a microwave vial, add 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile (1 equiv.), the desired arylboronic acid or ester (1.0–1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05–0.1 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2–3 equiv.).
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Solvent Addition: Add a degassed solvent mixture, typically dioxane/water or DME/water.
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Reaction Execution: Seal the vial and heat the mixture under microwave irradiation at 100–150 °C for 15–60 minutes.[8][10] Reaction progress can be monitored by TLC or LC-MS.
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Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by flash chromatography to yield the 3-aryl-5-aminopyrazole-4-carbonitrile derivative.
Trustworthiness and Self-Validation: This protocol is self-validating through standard analytical techniques. The disappearance of the starting material and the appearance of a new, less polar spot on TLC indicate reaction progression. The final structure is confirmed by NMR and MS, where the loss of the bromine isotopic pattern and the appearance of new aromatic proton signals in the ¹H NMR are definitive.
Caption: Reaction pathway for Suzuki-Miyaura cross-coupling.
Significance in Medicinal Chemistry
The pyrazole core is a well-established "privileged scaffold" in drug discovery, known for its favorable pharmacological properties.[6][11] Aminopyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antitumor, and sedative effects.[6][12] 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile serves as a key starting material for compounds like:
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Kinase Inhibitors: The ability to easily diversify the C3 position allows for the rapid synthesis of libraries to target the ATP-binding site of various kinases.
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Precursors to Fused Heterocycles: The amino and nitrile groups can be used to construct fused ring systems like pyrazolo[1,5-a]pyrimidines, which are also of significant interest in medicinal chemistry.[5][13]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are mandatory when handling 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile and its derivatives.
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Hazard Classification: This chemical is considered hazardous. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[14][15][16]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14][15]
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Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][17] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14][15]
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Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.
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First Aid:
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Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][15]
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Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[14][15]
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[14][16]
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Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[15]
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Conclusion
5-Amino-3-bromo-1H-pyrazole-4-carbonitrile is a high-value, strategic intermediate whose utility in organic synthesis and medicinal chemistry cannot be overstated. Its well-defined reactivity allows for predictable and selective transformations, making it an ideal platform for the construction of diverse and complex molecules. The robust synthetic routes to this compound, coupled with its proven applicability in powerful cross-coupling reactions, solidify its role as an essential tool for drug development professionals aiming to accelerate the discovery of next-generation therapeutics.
References
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Bobko, M. A., Kaura, A. C., Evans, K. A., & Su, D. S. (2012). Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides. Organic Letters, 14(15), 3906–3908. [Link]
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National Center for Biotechnology Information. (2012). Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides. PubMed. [Link]
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American Chemical Society. (2012). Novel Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. [Link]
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Gomaa, A. M., Ali, A. A., & Khedr, M. A. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. [Link]
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Al-Issa, S. A. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(7), 4650-4667. [Link]
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El-naggar, M., Khedr, M. A., & Abdel-baky, R. M. (2020). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Molbank, 2020(4), M1179. [Link]
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American Elements. (n.d.). 5-Amino-3-(4-Bromophenyl)-1H-Pyrazole. [Link]
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ResearchGate. (n.d.). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. [Link]
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Bentham Science. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Current Organic Synthesis. [Link]
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ResearchGate. (2020). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. [Link]
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SCIRP. (n.d.). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. [Link]
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